molecular formula C10H11N3 B577894 (R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile CAS No. 1213083-78-3

(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile

Cat. No. B577894
M. Wt: 173.219
InChI Key: JWKZHLQOGHDSTJ-SECBINFHSA-N
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Description

(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile, also known as nicotine pyrrolidine analog (NPA), is a synthetic compound that has been studied for its potential as a therapeutic agent for a variety of neurological disorders. It is a structural analog of nicotine, a well-known addictive substance found in tobacco products. However, unlike nicotine, NPA does not have addictive properties, making it a promising candidate for medicinal use.

Mechanism Of Action

NPA acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are widely distributed throughout the brain and are involved in a variety of neurological processes. By binding to these receptors, NPA can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are important for regulating mood, cognition, and movement.

Biochemical And Physiological Effects

NPA has been shown to have a variety of biochemical and physiological effects in animal models. It can increase the release of dopamine in the striatum, which is involved in the regulation of movement and reward. NPA can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using NPA in lab experiments is its high potency and selectivity for nAChRs. This allows researchers to study the effects of nAChR activation in a more specific and controlled manner. However, one limitation of using NPA is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several potential future directions for research on NPA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, NPA may have potential as a cognitive enhancer or as a treatment for addiction to (R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile or other substances. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of NPA.

Synthesis Methods

The synthesis of NPA involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine and sodium cyanide. This reaction produces NPA as a white solid with a high yield.

Scientific Research Applications

NPA has been studied extensively for its potential as a therapeutic agent for a variety of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Additionally, NPA has been shown to improve cognitive function and memory in animal models of these diseases.

properties

CAS RN

1213083-78-3

Product Name

(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile

Molecular Formula

C10H11N3

Molecular Weight

173.219

IUPAC Name

6-[(2R)-pyrrolidin-2-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m1/s1

InChI Key

JWKZHLQOGHDSTJ-SECBINFHSA-N

SMILES

C1CC(NC1)C2=NC=C(C=C2)C#N

Origin of Product

United States

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